molecular formula C18H24ClNO B145913 N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride CAS No. 125849-20-9

N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride

Cat. No.: B145913
CAS No.: 125849-20-9
M. Wt: 305.8 g/mol
InChI Key: JQYJHVDKLGPPSS-UHFFFAOYSA-N
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Description

N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride is a chemical compound with the molecular formula C19H26ClNO. It is known for its unique structure, which includes a biphenyl group linked to a pentyl chain, further connected to an amine group. This compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride typically involves the following steps:

    Formation of the Biphenyl Ether: The initial step involves the reaction of biphenyl with an appropriate alkyl halide under basic conditions to form the biphenyl ether.

    Alkylation: The biphenyl ether is then subjected to alkylation with a suitable alkyl halide to introduce the pentyl chain.

    Amination: The resulting intermediate is then reacted with methylamine to introduce the N-methyl group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Including crystallization and recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving cell signaling and receptor binding due to its structural similarity to certain biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group allows for strong binding interactions, while the amine group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(5-(2-phenoxy)pentyl)amine hydrochloride
  • N-Methyl-N-(5-(2-naphthyloxy)pentyl)amine hydrochloride
  • N-Methyl-N-(5-(2-anisyl)pentyl)amine hydrochloride

Uniqueness

N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride is unique due to the presence of the biphenyl group, which provides enhanced stability and binding affinity compared to similar compounds with single aromatic rings. This structural feature makes it particularly valuable in applications requiring strong and specific interactions with molecular targets.

Properties

IUPAC Name

N-methyl-5-(2-phenylphenoxy)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.ClH/c1-19-14-8-3-9-15-20-18-13-7-6-12-17(18)16-10-4-2-5-11-16;/h2,4-7,10-13,19H,3,8-9,14-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYJHVDKLGPPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCOC1=CC=CC=C1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50154961
Record name 1-Pentanamine, 5-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125849-20-9
Record name 1-Pentanamine, 5-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125849209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentanamine, 5-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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